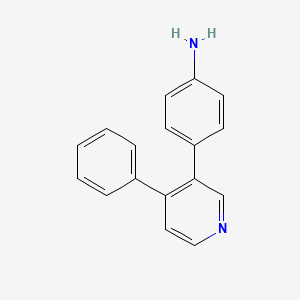

4-(4-Phenylpyridin-3-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

4-(4-phenylpyridin-3-yl)aniline |

InChI |

InChI=1S/C17H14N2/c18-15-8-6-14(7-9-15)17-12-19-11-10-16(17)13-4-2-1-3-5-13/h1-12H,18H2 |

InChI Key |

QEAXWYAGMLCREX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Contextualization of Phenylpyridine Derivatives in Chemical Synthesis and Design

Phenylpyridine derivatives are a class of bicyclic aromatic compounds that have garnered substantial attention for their versatile roles in both chemical synthesis and materials science. These structures, consisting of a phenyl group attached to a pyridine (B92270) ring, are notable for their unique electronic and coordination properties.

A primary application of phenylpyridine derivatives, particularly 2-phenylpyridine (B120327), is as cyclometalating ligands in the development of highly fluorescent metal complexes. wikipedia.org These complexes, especially with heavy metals like iridium, are central to the technology of Organic Light Emitting Diodes (OLEDs) due to their phosphorescent properties. wikipedia.org The substitution pattern on both the phenyl and pyridine rings allows for fine-tuning of the emission color and efficiency of the resulting OLEDs. wikipedia.org

The synthesis of phenylpyridine scaffolds can be achieved through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to connect a pyridine derivative with a phenylboronic acid. thieme-connect.com Another classical method involves the reaction of phenyllithium (B1222949) with pyridine. orgsyn.org The functionalization of the core phenylpyridine structure is also an active area of research, with methods like palladium-catalyzed ortho-arylation enabling the construction of more complex, multi-aromatic systems. thieme-connect.com

Table 1: Properties of Parent Heterocyclic Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|

| Pyridine | C₅H₅N | 79.10 | 115 | Aromatic, basic nitrogen atom. |

| 2-Phenylpyridine | C₁₁H₉N | 155.20 | 268-270 | Precursor to OLED materials. wikipedia.org |

Significance of Aniline Substructures in Advanced Organic Molecules

Aniline (B41778), the simplest aromatic amine, and its derivatives are indispensable building blocks in the synthesis of a vast array of advanced organic molecules. sci-hub.se The presence of the amino group (-NH₂) attached to a benzene (B151609) ring imparts specific reactivity and properties that have been harnessed across numerous industrial and research sectors. researchgate.net

Historically, aniline's primary use has been in the manufacture of dyes. Its ability to undergo diazotization followed by coupling reactions is the foundation of the azo dye industry. In polymer chemistry, aniline is a key precursor to methylene (B1212753) diphenyl diisocyanate (MDI), which is then used to produce polyurethanes, a versatile class of plastics. sci-hub.se

In the realm of medicinal chemistry, the aniline substructure is a frequent feature in pharmacologically active compounds. cresset-group.com It can serve as a versatile scaffold for building molecular complexity and can engage in crucial hydrogen bonding interactions with biological targets. researchgate.net However, the aniline moiety is also known to be a "structural alert," as it can be susceptible to metabolic oxidation, potentially leading to toxic reactive metabolites. This has spurred significant research into developing bioisosteric replacements for the aniline group to improve the safety profiles of drug candidates. acs.org

Table 2: Selected Applications of Aniline and Its Derivatives

| Application Area | Example of Use | Reference |

|---|---|---|

| Dyes and Pigments | Precursor to azo dyes. | sci-hub.se |

| Polymers | Manufacturing of polyurethanes. | sci-hub.se |

| Pharmaceuticals | Synthesis of drugs like paracetamol. | sci-hub.se |

| Rubber Industry | Used as an additive (antioxidant). | sci-hub.seresearchgate.net |

Overview of Research Trajectories for Complex Pyridine Aniline Hybrid Systems

Classical and Modern Reduction Strategies

A common synthetic pathway involves the reduction of a nitro-substituted precursor, such as 3-(4-nitrophenyl)-4-phenylpyridine, to the corresponding aniline. This transformation is a cornerstone of aromatic amine synthesis.

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroarenes to anilines, often yielding water as the only byproduct. nih.govacs.org This method's high importance is driven by the demand for anilines in pharmaceuticals, dyes, and agrochemicals. nih.govacs.org

The process typically involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a standard and effective catalyst for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Other common catalysts include Raney nickel, which is particularly useful when trying to avoid the dehalogenation of aryl halides, and platinum(IV) oxide. commonorganicchemistry.comwikipedia.org

Recent advancements have focused on replacing expensive noble-metal catalysts with more sustainable and earth-abundant alternatives like iron and manganese. nih.govacs.org Air- and moisture-stable manganese catalysts have been shown to effectively reduce nitroarenes under mild conditions, tolerating a broad range of functional groups. nih.gov Similarly, iron-based systems, reminiscent of the classical Bechamp reduction but in a more refined catalytic form, have been developed to achieve chemoselective nitro group reduction. nih.govacs.org

For structural analogues where the pyridine ring is reduced to a piperidine, catalytic hydrogenation is also a viable method. A patent describes a process where a pyridinium (B92312) salt precursor, N-allyl-3-(4-nitrophenyl)pyridinium, is reduced, leading to the formation of 4-(piperidin-3-yl)aniline (B168726). patsnap.comgoogle.com This indicates that under certain conditions, both the nitro group and the aromatic pyridine ring can be hydrogenated simultaneously.

Table 1: Examples of Catalytic Hydrogenation Conditions for Nitroarene Reduction

| Catalyst System | Substrate Type | Key Features | Source |

|---|---|---|---|

| H₂ / Pd/C | Aromatic & Aliphatic Nitro Compounds | Highly efficient and widely used; can sometimes cleave other functional groups. | commonorganicchemistry.com |

| H₂ / Raney-Ni | Nitro Compounds | Effective alternative to Pd/C, especially for substrates with halogen substituents. | commonorganicchemistry.comwikipedia.org |

| Manganese-based catalyst | Nitroarenes | Air- and moisture-stable base-metal catalyst; operates under mild conditions with high functional group tolerance. | nih.gov |

| Fe in acidic media | Nitroarenes | Mild method that provides good chemoselectivity for reducing nitro groups in the presence of other reducible functionalities. | commonorganicchemistry.com |

Metal hydrides offer an alternative to catalytic hydrogenation for the reduction of nitro compounds. wikipedia.org However, their reactivity and selectivity vary significantly. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that can reduce aliphatic nitro compounds to amines. commonorganicchemistry.comjsynthchem.com Its use with aromatic nitro compounds is less straightforward, as it can lead to the formation of azo compounds as byproducts instead of the desired aniline. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reagent that typically does not reduce nitro groups on its own. jsynthchem.comslideshare.net However, its reducing power can be enhanced by using it in combination with transition metal salts. For instance, a system of NaBH₄ combined with catalytic amounts of nickel(II) acetate (B1210297) or nickel(II) chloride in a solvent like wet acetonitrile (B52724) or ethanol (B145695) has been shown to efficiently reduce a variety of nitro compounds to their corresponding amines at room temperature. jsynthchem.comorientjchem.org This combination is believed to form nickel boride species in situ, which are the active catalysts for the reduction. orientjchem.org

In a specific application for a structural analogue, a method has been patented that uses sodium borohydride in conjunction with zinc chloride to reduce N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium (B1175870) salt to 4-(piperidine-3-yl)aniline. patsnap.comgoogle.com This demonstrates a powerful application of modified borohydride systems to achieve simultaneous reduction of both a nitro group and a pyridinium ring, providing access to saturated heterocyclic analogues.

Carbon-Carbon Bond Formation Reactions

The formation of the aryl-aryl bond between the phenyl and pyridine rings is a critical step in synthesizing the core structure of 4-(4-phenylpyridin-3-yl)aniline. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com This reaction is exceptionally well-suited for creating biaryl systems, including the phenylpyridine core of the target molecule. libretexts.org

The general catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (e.g., a bromo- or chloropyridine) to form a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

To synthesize the 4-phenylpyridin-3-yl scaffold, one could couple a 3-halopyridine derivative with phenylboronic acid or, conversely, a pyridine-3-boronic acid derivative with a halobenzene. For example, the synthesis of 4-phenylpyridine (B135609) has been demonstrated by coupling 4-chloropyridine (B1293800) with phenylboronic acid using a palladium catalyst. chemicalbook.com Similarly, reactions involving 2- and 3-bromopyridine (B30812) with various arylboronic acids have been shown to proceed in good yields. thieme-connect.com Nickel-based catalyst systems have also been explored for the Suzuki coupling of chloropyridines, though their effectiveness can be sensitive to the position of the halogen on the pyridine ring. rsc.org

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Organohalide | Organoboron Reagent | Catalyst/Conditions | Product Type | Source |

|---|---|---|---|---|

| 3-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 3-Arylpyridine | thieme-connect.com |

| Aryl Chloride | Arylboronic acid | 7% Pd/WA30, Cs₂CO₃, DMA, 80 °C | Biaryl | chemicalbook.com |

| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)], K₃PO₄, Toluene/H₂O | 3-Phenylpyridine | rsc.org |

| 4-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)], K₃PO₄, Toluene/H₂O | 4-Phenylpyridine | rsc.org |

While the Suzuki-Miyaura reaction is dominant, the field of palladium catalysis offers a broad toolkit for C-C bond formation. Reactions like the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents) follow similar catalytic principles and can also be employed for constructing biaryl linkages. The choice among these often depends on factors like functional group tolerance, reagent toxicity, and stability. The development of novel phosphine (B1218219) ligands and catalysts continues to expand the scope and efficiency of these transformations, allowing for the coupling of increasingly complex and challenging substrates under milder conditions. mdpi.com

Nitrogen-Carbon Bond Formation and Aromatic Amination

An alternative synthetic route involves introducing the aniline's amino group onto a pre-formed 4-phenylpyridine scaffold that bears a leaving group (like a halogen) at the appropriate position. The Buchwald-Hartwig amination is the most prominent method for this type of C-N bond formation. wikipedia.orgrsc.org

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher classical methods. wikipedia.org The synthesis of a primary aniline like this compound would involve coupling the corresponding halo-aryl precursor with an ammonia (B1221849) equivalent. organic-chemistry.orgorganic-chemistry.org

Significant progress in ligand design has been crucial to the reaction's success. Early systems used simple phosphine ligands, but the development of sterically hindered and electron-rich phosphine ligands (such as those of the biarylphosphine class like XPhos and RuPhos) and N-heterocyclic carbene (NHC) ligands has enabled the coupling of a vast range of aryl and heteroaryl chlorides, bromides, and iodides with primary and secondary amines, and even ammonia itself. rug.nl Specialized catalyst systems have been developed that allow for the selective monoarylation of ammonia to form primary anilines in high yields. rsc.orgorganic-chemistry.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Role/Examples | Significance | Source |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst in the C-N bond-forming cycle. | rsc.org |

| Ligand | BINAP, DPPF, Xantphos, Biarylphosphines (e.g., BrettPhos, RuPhos) | Crucial for catalyst stability, activity, and selectivity; different generations of ligands have expanded the reaction's scope. | wikipedia.orgrug.nl |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Required to deprotonate the amine and facilitate the catalytic cycle. | rsc.org |

| Amine Source | Primary/secondary amines, Ammonia (aqueous or in dioxane), Ammonia equivalents (e.g., LiN(SiMe₃)₂) | The nitrogen nucleophile that is coupled to the aryl halide. | organic-chemistry.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution with Amine Sources

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of arylamines. wikipedia.orgmasterorganicchemistry.com In this approach, a nucleophilic amine displaces a leaving group, typically a halide, on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For the synthesis of compounds like this compound, this would involve the reaction of a suitably substituted pyridine with an aniline derivative. The pyridine ring itself can be reactive towards nucleophilic attack, especially when substituted at positions that can delocalize the negative charge of the intermediate, such as the ortho and para positions. wikipedia.org

The efficiency of SNAr reactions can be influenced by several factors, including the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions. For instance, amines are effective nucleophiles for these transformations. masterorganicchemistry.com The reactivity order of halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that of SN2 reactions, as the rate-determining step is usually the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A study on the nucleophilic aromatic substitution of nitrogen-containing fused heterocycles demonstrated the efficient displacement of a chlorine atom by various primary and secondary amines. nih.gov This highlights the general applicability of SNAr in constructing C-N bonds in heterocyclic systems.

Direct C-H Amination Methodologies

Direct C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of arylamines, avoiding the need for pre-functionalized starting materials. rsc.org These methods involve the direct coupling of a C-H bond on the aromatic or heteroaromatic ring with an amine source.

Recent advancements have focused on achieving high regioselectivity in the amination of pyridines. For instance, a method for the C4-selective amination of pyridines has been developed using nucleophilic substitution of hydrogen (SNH). nih.gov This process proceeds through a 4-pyridyl pyridinium salt intermediate, which then reacts with aqueous ammonia to yield the 4-aminopyridine (B3432731) product without the need for isolating the intermediate. nih.gov The regioselectivity is controlled by the electronic properties of the external pyridine reagents. nih.gov

Copper catalysis has also been employed for the direct dehydrogenative α-C–H amination of tetrahydroquinolines using various amino agents. rsc.org This approach offers a divergent route to functionalized quinolines and demonstrates the potential of transition metal catalysis in facilitating direct C-H amination reactions. rsc.org

Heterocyclic Ring Construction and Modification

The synthesis of the core pyridine ring and its subsequent modification are crucial steps in obtaining this compound and its analogues.

Pyridine Ring Synthesis and Derivatization

Various methods exist for the de novo synthesis of substituted pyridines. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are widely used, though they can have limitations in scope. nih.gov Modern approaches often utilize cycloaddition reactions, such as the Diels-Alder reaction of 2-azadienes, to construct the pyridine ring with diverse substitution patterns. nih.gov

The derivatization of pre-formed pyridine rings is another key strategy. For instance, a mild and selective nucleophilic (hetero)arylation of pyridine at the C4 position has been developed using N-aminopyridinium salts as electrophiles. frontiersin.org This method allows for the efficient synthesis of (hetero)arylated pyridine derivatives. frontiersin.org Another approach involves the use of a maleate-derived blocking group to achieve controlled Minisci-type decarboxylative alkylation at the C4 position of pyridines. nih.gov

The following table summarizes some common pyridine synthesis and derivatization methods:

| Method | Description | Key Features |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt, followed by oxidation. youtube.com | Forms a dihydropyridine (B1217469) intermediate which is then oxidized. acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with an ethynyl (B1212043) ketone. youtube.com | Directly yields the aromatic pyridine product. acsgcipr.org |

| Diels-Alder Reaction of 2-Azadienes | [4+2] cycloaddition between a 2-azadiene and a dienophile. nih.gov | Allows for flexible synthesis of polysubstituted pyridines. nih.gov |

| C4-Selective Nucleophilic Arylation | Reaction of N-aminopyridinium salts with nucleophiles. frontiersin.org | Mild conditions, high C4 selectivity. frontiersin.org |

| Minisci Reaction | Radical alkylation of electron-deficient heterocycles. nih.gov | Can be directed to the C4 position using blocking groups. nih.gov |

Formation of Quaternary Ammonium Salts

The formation of quaternary ammonium salts is a common reaction of pyridines and other tertiary amines. nih.govquora.comscienceinfo.comwikipedia.org This reaction, often referred to as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkyl halide. nih.govquora.com The resulting quaternary ammonium salts are permanently charged, regardless of the solution's pH. wikipedia.org

In the context of synthesizing analogues of this compound, the formation of a quaternary ammonium salt can be a key step. For example, a method for preparing 4-(piperidin-3-yl)aniline involves the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with 3-halogenated propylene (B89431) to form an N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt. patsnap.comgoogle.com This intermediate is then reduced to the final product. patsnap.comgoogle.com The reaction conditions for quaternization can be optimized, as shown in the synthesis of N-allyl-3-(4-nitrophenyl)pyridinium quaternary ammonium salt where different reaction times and temperatures were explored to achieve high yields. patsnap.com

Multicomponent and Convergent Synthetic Approaches

To improve synthetic efficiency and reduce the number of separate reaction steps, multicomponent and one-pot reactions are increasingly employed in the synthesis of complex molecules like this compound.

One-Pot Reaction Sequences

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. organic-chemistry.org Several one-pot methodologies have been developed for the synthesis of substituted pyridines and related heterocycles. nih.govacsgcipr.org

For instance, a two-pot, three-component procedure has been established for preparing substituted pyridines via the Diels-Alder reactions of 2-azadienes generated in situ. nih.gov Another example is the one-pot, four-component synthesis of N-aryl-1,4-dihydropyridines from an aniline, ethyl propiolate, an aromatic aldehyde, and malononitrile. ias.ac.in Furthermore, a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones has been developed from 5-aminopyrazoles and azlactones. nih.gov These examples demonstrate the power of one-pot sequences in rapidly assembling complex heterocyclic structures from simple and readily available starting materials.

The table below provides examples of multicomponent reactions for pyridine synthesis:

| Reaction Type | Components | Catalyst/Conditions | Product |

| Three-Component Pyridine Synthesis | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, push-pull enamines | Catalytic aza-Wittig/Diels-Alder sequence | Tri- and tetrasubstituted pyridines nih.gov |

| Four-Component Dihydropyridine Synthesis | Naphthaldehyde, p-toluidine, ethyl propiolate, malononitrile | Triethylamine, ethanol, room temperature | N-aryl-1,4-dihydropyridines ias.ac.in |

| Three-Component Imidazolyl-Pyridine Synthesis | Aldehydes, o-picolylamines, isocyanides | One-pot condensation | 1H-Imidazol-4-yl-pyridines researchgate.net |

Strategies for High Yield and Efficiency

The pursuit of high-yield and efficient synthetic routes to this compound and its analogues is critical for both research and potential large-scale production. Methodologies are continuously refined to maximize product output, minimize reaction times, reduce costs, and simplify purification processes. The predominant strategy for constructing the core biaryl structure of these compounds is the Suzuki-Miyaura cross-coupling reaction. nih.govevitachem.comwalisongo.ac.id Optimization of this reaction's parameters is a key focus of research aimed at improving efficiency. nih.govresearchgate.net

Key strategies for achieving high yields and efficiency involve the careful selection of catalysts, reaction conditions, and starting materials. Palladium-catalyzed cross-coupling reactions are central to these synthetic efforts, offering a versatile and reliable method for forming the crucial carbon-carbon bond between the pyridine and phenyl rings. evitachem.comnih.gov

Optimization of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone in the synthesis of biaryl compounds, including this compound. Achieving high yields necessitates the optimization of several reaction parameters.

Reaction Conditions: The solvent, base, and temperature are critical variables that must be fine-tuned. nih.gov Aqueous media are increasingly favored as a "green" solvent choice. nih.gov The selection of an appropriate base is also crucial; inorganic bases like potassium carbonate (K₂CO₃) are commonly used and have been shown to be highly effective. nih.govwalisongo.ac.id Temperature optimization is essential; for example, in one study, increasing the temperature from 50 °C to 70 °C resulted in a maximum yield of 96%. nih.gov

The table below summarizes the optimization of conditions for a model Suzuki-Miyaura cross-coupling reaction, which is foundational for the synthesis of this compound and its analogues.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | K₃PO₄ | H₂O | 70 | 80 | nih.gov |

| 2 | Cs₂CO₃ | H₂O | 70 | 85 | nih.gov |

| 3 | Na₂CO₃ | H₂O | 70 | 90 | nih.gov |

| 4 | K₂CO₃ | H₂O | 70 | 96 | nih.gov |

| 5 | K₂CO₃ | H₂O | 50 | 82 | nih.gov |

| 6 | K₂CO₃ | H₂O | 100 | 96 | nih.gov |

| 7 | K₂CO₃ | DMF | 100 | GC Yields | walisongo.ac.id |

Reaction conditions: iodobenzene (B50100) (1 mmol), phenylboronic acid (1.2 mmol), base (1.5 mmol), solvent (2 mL), and Fe₃O₄@Guanidine-Pd (0.22 mol %) catalyst were agitated for 20 min. nih.gov

Starting Material Selection: The synthesis of this compound typically involves coupling an aryl halide with a boronic acid. evitachem.com The choice of starting materials, such as 4-bromoaniline (B143363) or 3-bromopyridine, and their corresponding boronic acid partners (e.g., pyridin-3-ylboronic acid), directly impacts the reaction's success and yield. evitachem.comnih.gov For structural analogues, variations of these starting materials are employed. For instance, the synthesis of 2,7-diaryl-1,8-naphthyridines has been achieved in high yields via Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridines. researchgate.net

Efficient Synthesis of Structural Analogues

The principles of high-yield synthesis are broadly applicable to a range of structural analogues. For example, a method for preparing 4-(piperidin-3-yl)aniline, an analogue where the pyridine ring is reduced, avoids the use of costly precious metals. patsnap.comgoogle.com This multi-step process involves the formation of a quaternary ammonium salt followed by a reduction step using sodium borohydride, which provides a good yield and is suitable for industrial-scale production. patsnap.comgoogle.com

Another efficient approach involves the synthesis of 1,3,4-oxadiazole (B1194373) derivatives bearing quinazoline (B50416) scaffolds, which are also biaryl structures. nih.gov This method utilizes palladium-catalyzed Suzuki cross-coupling in a two-phase solvent system with a phase-transfer catalyst to achieve high yields. nih.gov

The table below presents findings from various studies on the synthesis of this compound analogues, highlighting the reactants and resulting yields.

| Target Compound/Analogue Class | Starting Materials | Key Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Biphenyl | Iodobenzene, Phenylboronic acid | Suzuki-Miyaura Coupling | 96% | nih.gov |

| This compound | 4-Bromoaniline, Pyridin-3-ylboronic acid | Suzuki-Miyaura Coupling | Varies | evitachem.com |

| N-allyl-3-(4-nitrophenyl) Pyridinium quaternary ammonium salt | 3-(4-nitrophenyl)pyridine, 3-bromopropene | Salifying reaction | 98.4% | patsnap.com |

| (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-carbamic acid tert-butyl esters | N-Boc protected amines, 3-bromopyridine | Heck Reaction | Good yields | nih.gov |

| Quinazolinylphenyl-1,3,4-oxadiazole derivatives | Bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines, Boronic acid pinacol (B44631) ester | Suzuki-Miyaura Coupling | High yields | nih.gov |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For a molecule with the complexity of this compound, the FTIR spectrum would be expected to exhibit a series of distinct absorption bands corresponding to its constituent parts: the aniline ring, the phenyl ring, and the pyridine ring.

Drawing parallels from studies on aminopyridines and other aromatic systems, the key vibrational modes can be predicted. nih.govresearchgate.nettsijournals.comresearchgate.net The N-H stretching vibrations of the primary amine group in the aniline moiety are typically observed in the region of 3500-3300 cm⁻¹. researchgate.nettsijournals.com Specifically, two bands are expected for the -NH₂ group, corresponding to the asymmetric and symmetric stretching vibrations. For instance, in 4-aminopyridine, these bands have been reported around 3507 cm⁻¹ and 3413 cm⁻¹. researchgate.net The N-H scissoring (bending) vibration is anticipated to appear around 1620-1650 cm⁻¹. researchgate.nettsijournals.com

The aromatic C-H stretching vibrations from all three rings (aniline, phenyl, and pyridine) would manifest as a group of bands typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region, providing a fingerprint of the aromatic skeleton. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would be observed at lower wavenumbers, typically below 900 cm⁻¹.

A hypothetical FTIR data table for this compound, based on known values for related compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3500 | Primary Amine |

| N-H Symmetric Stretch | ~3400 | Primary Amine |

| Aromatic C-H Stretch | >3000 | Phenyl, Pyridine, Aniline Rings |

| N-H Scissoring | ~1630 | Primary Amine |

| Aromatic C=C/C=N Stretch | 1600-1400 | Phenyl, Pyridine, Aniline Rings |

| C-N Stretch | ~1300 | Aryl-Amine |

| Aromatic C-H Out-of-Plane Bend | <900 | Phenyl, Pyridine, Aniline Rings |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong IR bands are associated with vibrations involving a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. Therefore, the symmetric vibrations of the non-polar phenyl ring are often more prominent in the Raman spectrum.

The vibrational modes of the pyridine and phenyl rings would be particularly active in Raman spectroscopy. The ring breathing modes of the substituted pyridine and benzene (B151609) rings would give rise to characteristic intense bands. Studies on similar molecules have shown that these modes are sensitive to the nature and position of the substituents. nih.gov For instance, the symmetric NO₂ stretching mode in nitro-substituted aromatics gives a very strong Raman band. nih.gov While this compound lacks a nitro group, this illustrates the utility of Raman spectroscopy in identifying key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound would provide a wealth of information. The chemical shifts (δ) of the protons are indicative of their electronic environment, while the spin-spin coupling constants (J) reveal the connectivity between neighboring protons.

Based on the structure, one would expect distinct signals for the protons on the aniline ring, the phenyl ring, and the pyridine ring. The protons on the pyridine ring are typically deshielded and appear at higher chemical shifts compared to those on the benzene rings. The protons ortho to the nitrogen atom in the pyridine ring would be the most deshielded.

In a study on the synthesis of 3-amino-4-phenylpyridines, the chemical shifts for the pyridine protons in related structures were reported. rsc.org For example, in 3-amino-4-phenylpyridine (B131099), the proton at position 2 of the pyridine ring appears as a singlet at δ 8.18 ppm, while the protons at positions 5 and 6 appear as a doublet at δ 8.25 ppm and a doublet at δ 6.95 ppm, respectively. The protons of the phenyl group typically resonate in the range of δ 7.0-7.6 ppm. The protons on the aniline ring would be expected to appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The -NH₂ protons would give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.

A hypothetical ¹H NMR data table for this compound is presented below, with predicted chemical shifts and multiplicities based on analogous compounds. rsc.orgnih.govnih.govchemicalbook.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2 | ~8.5 | s | - |

| Pyridine H-5 | ~8.4 | d | ~5.0 |

| Pyridine H-6 | ~7.2 | d | ~5.0 |

| Phenyl H (ortho) | ~7.5-7.6 | m | - |

| Phenyl H (meta, para) | ~7.3-7.4 | m | - |

| Aniline H (ortho to NH₂) | ~7.1 | d | ~8.5 |

| Aniline H (meta to NH₂) | ~6.7 | d | ~8.5 |

| -NH₂ | ~4.0-5.0 | br s | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.

For this compound, the spectrum would show signals for all the carbon atoms in the three aromatic rings. The carbons of the pyridine ring would appear at characteristic chemical shifts, with the carbons adjacent to the nitrogen atom being the most deshielded. The carbon atom attached to the aniline nitrogen (C-4 of the aniline ring) would be significantly shielded due to the electron-donating nature of the amino group. Conversely, the carbon atom to which the phenyl group is attached on the pyridine ring (C-4 of the pyridine ring) and the carbon to which the aniline group is attached (C-3 of the pyridine ring) would be deshielded.

Data from related 3-amino-4-phenylpyridine derivatives show that the pyridine carbons resonate in the range of approximately 120-150 ppm. rsc.org The carbon atoms of the phenyl and aniline rings would also fall within the typical aromatic region of 115-150 ppm.

A hypothetical ¹³C NMR data table is provided below. rsc.orgnih.govnih.gov

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~148 |

| Pyridine C-3 | ~140 |

| Pyridine C-4 | ~145 |

| Pyridine C-5 | ~122 |

| Pyridine C-6 | ~147 |

| Phenyl C-1' | ~138 |

| Phenyl C-2'/6' | ~129 |

| Phenyl C-3'/5' | ~128 |

| Phenyl C-4' | ~130 |

| Aniline C-1'' | ~130 |

| Aniline C-2''/6'' | ~130 |

| Aniline C-3''/5'' | ~115 |

| Aniline C-4'' | ~146 |

Two-Dimensional NMR Techniques for Complex Structural Assignments

For a molecule with several overlapping signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within each of the three aromatic rings. For example, it would clearly show the coupling between the H-5 and H-6 protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbon signals for all the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is particularly crucial for identifying and assigning quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the different aromatic rings. For instance, a correlation between the protons on the phenyl ring and the C-4 of the pyridine ring would confirm their attachment. Similarly, correlations between the aniline protons and the C-3 of the pyridine ring would establish that linkage.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus fully elucidating the complex structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound. For this compound, both high-resolution and fragmentation analyses have been pivotal.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. While specific HRMS data for this compound is not available in the provided search results, this technique is a standard method for unambiguously determining the molecular formula by comparing the experimentally measured exact mass to the calculated theoretical mass. For related compounds, HRMS has been effectively used to confirm their proposed structures. nih.gov

Fragmentation Pattern Analysis for Structural Features

The fragmentation pattern of a molecule in a mass spectrometer offers a virtual roadmap to its structural components. In aromatic amines like this compound, the molecular ion peak is typically strong due to the stability of the aromatic rings. libretexts.org The presence of the aniline moiety (a primary amine) would likely result in a molecular ion with an odd mass number. libretexts.org

Common fragmentation pathways for similar structures involve:

Alpha-cleavage: This is a dominant fragmentation for aliphatic amines and could occur at the bonds adjacent to the nitrogen atom if side chains were present. libretexts.org

Loss of small neutral molecules: Molecules like HCN can be lost from the aniline ring. miamioh.edu

Cleavage of bonds adjacent to functional groups: The bonds connecting the phenyl and pyridine rings are potential cleavage sites. The stability of the resulting fragments, such as the phenyl or pyridinyl cations, would influence the intensity of their corresponding peaks in the mass spectrum.

For a related fluorinated amino-heterocyclic compound, the mass fragmentation pattern showed a base peak at m/z 95, attributed to the 4-fluorophenyl fragment. researchgate.net This illustrates how the fragmentation pattern directly reveals key structural subunits.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of organic molecules reveals the presence of chromophores, which are parts of the molecule that absorb light. libretexts.org For this compound, the conjugated system of the phenyl and pyridine rings, along with the aniline moiety, constitutes the primary chromophore.

The expected electronic transitions are:

π → π* transitions: These occur in the conjugated aromatic system and are typically characterized by high molar absorptivity. libretexts.orglumenlearning.com For aromatic compounds, these absorptions are common. researchgate.net

n → π* transitions: These transitions involve the non-bonding electrons on the nitrogen atom of the aniline group being promoted to an anti-bonding π* orbital. libretexts.orglibretexts.org These transitions are generally weaker than π → π* transitions. lumenlearning.comlibretexts.org

The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). Larger conjugated systems lead to smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. lumenlearning.com The UV-Vis spectrum of this compound would therefore be expected to show characteristic bands corresponding to these transitions, providing insight into its electronic structure.

| Type of Transition | Involved Orbitals | Typical Wavelength Range |

| π → π | Bonding π to anti-bonding π | 200-400 nm libretexts.org |

| n → π | Non-bonding to anti-bonding π | Longer wavelength than π → π* lumenlearning.comlibretexts.org |

Fluorescence Spectroscopy for Photophysical Investigation

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Compounds with extended conjugated π systems and some degree of structural rigidity often exhibit fluorescence.

The photophysical properties of this compound, such as its quantum yield and fluorescence lifetime, would be influenced by the nature of its lowest excited state and the efficiency of non-radiative decay processes. Studies on similar heterocyclic compounds have shown that they can be blue emitters in solution. researchgate.net The fluorescence behavior can also be sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov Investigation into the fluorescence of this compound could reveal details about its excited-state dynamics and potential applications in areas like fluorescent probes or organic light-emitting diodes (OLEDs).

Academic Applications and Advanced Research Directions

Medicinal Chemistry and Chemical Biology Research

In the realm of medicinal chemistry, 4-(4-phenylpyridin-3-yl)aniline serves as a versatile scaffold and intermediate, contributing to the discovery and design of novel bioactive molecules.

Role as Intermediates in Pharmaceutical Synthesis

The synthesis of this compound itself often involves sophisticated chemical transformations, such as Suzuki coupling reactions. evitachem.com These reactions typically pair an aryl halide with a boronic acid in the presence of a palladium catalyst. evitachem.com For instance, 4-bromoaniline (B143363) can be reacted with pyridin-3-ylboronic acid to form the core structure. evitachem.com

This compound and its derivatives are crucial intermediates in the synthesis of more complex pharmaceutical agents. For example, it is a key component in the preparation of the anticancer drug niraparib (B1663559) intermediate, 4-(piperidyl-3-yl)aniline. google.compatsnap.comgoogle.com The synthesis of this intermediate can be achieved through the catalytic hydrogenation of a halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium salt using a palladium on carbon (Pd/C) catalyst. google.com Another approach involves the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with a 3-halogenated propylene (B89431) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt, which is then reduced using sodium borohydride (B1222165) in the presence of zinc chloride. patsnap.comgoogle.com

The versatility of the this compound scaffold allows for further modifications, such as the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which have been identified as novel inhibitors of the presynaptic choline (B1196258) transporter. nih.gov

Design of Enzyme Inhibitors (e.g., CH24H, FtsZ)

The 4-phenylpyridine (B135609) core of this compound is a key structural motif in the design of various enzyme inhibitors.

Cholesterol 24-hydroxylase (CH24H) Inhibitors: This compound has been instrumental in the development of inhibitors for cholesterol 24-hydroxylase (CH24H or CYP46A1), a brain-specific enzyme involved in cholesterol metabolism. acs.orgnih.gov Structure-based drug design approaches have utilized the 3-substituted-4-phenylpyridine scaffold to create potent and selective CH24H inhibitors. acs.orgnih.gov The 4-phenylpyridine fragment provides a rigid structure that can make crucial interactions within the enzyme's active site, including coordination to the heme iron via the pyridine (B92270) nitrogen and hydrophobic interactions. acs.org Optimization of this scaffold has led to the discovery of highly potent inhibitors like soticlestat (B610926) (TAK-935), which has an IC50 of 7.4 nM and is under investigation for treating developmental and epileptic encephalopathies. researchgate.netnih.gov

FtsZ Inhibitors: The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and a promising target for new antibiotics. nih.gov While direct use of this compound as an FtsZ inhibitor is not explicitly detailed, the broader class of small molecules targeting FtsZ includes derivatives that disrupt its polymerization process. nih.govnih.gov For instance, a structure-based virtual screening identified a compound, C11, that inhibits FtsZ polymerization and shows significant antimicrobial activity against Staphylococcus aureus. nih.gov This highlights the potential for designing FtsZ inhibitors based on scaffolds that can be derived from or are analogous to this compound.

Exploration of Novel Pharmacophores and Scaffold Architectures

The 4-phenylpyridine moiety is recognized as a valuable pharmacophore in drug discovery. acs.org Its rigid structure and ability to engage in specific interactions with biological targets make it an attractive starting point for designing new drugs. acs.org Researchers have explored various modifications of this scaffold to develop novel therapeutic agents. For example, 4-phenylpyridin-2-one derivatives have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, a promising target for cognitive deficits. nih.gov Furthermore, the synthesis of aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines has led to potential antipsychotic agents with dopaminergic activity. nih.gov The versatility of the 4-anilinoquinazoline (B1210976) scaffold, which shares structural similarities, has also been extensively explored for developing kinase inhibitors. nih.govijcce.ac.ir

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights. In the context of CH24H inhibitors, modifications at the 3-position of the 4-phenylpyridine core have been shown to significantly impact activity. acs.org For instance, replacing a piperidin-4-yl group with a piperazinyl or phenyl group dramatically enhanced inhibitory potency. acs.org

Ligand efficiency (LE) is another important metric in drug design, relating the binding affinity of a molecule to its size. nih.gov In the development of CH24H inhibitors, focusing on optimizing the ligand-lipophilicity efficiency led to the discovery of a potent and highly selective derivative. nih.gov SAR studies on 4-anilino compounds have also been conducted to understand the features required for selective inhibition of various kinases. researchgate.net These studies help in designing more efficient and targeted therapies.

Molecular Docking and Binding Mode Analysis for Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method has been extensively used to understand the interactions of this compound derivatives with their biological targets.

For CH24H inhibitors, X-ray crystallography has revealed the binding mode of these compounds within the enzyme's active site, confirming the importance of the 4-phenylpyridine scaffold for interacting with the heme iron and a hydrophobic pocket. acs.orgnih.gov Molecular docking studies of 4-anilinoquinazoline derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase have also been performed to investigate their binding interactions and guide the design of more potent inhibitors. ijcce.ac.irnih.gov Similarly, docking studies have been employed to understand the binding of novel aniline (B41778) derivatives to inhibit breast cancer-related proteins. uomisan.edu.iq These computational analyses provide a detailed picture of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitor's activity and selectivity. nih.govd-nb.info

Materials Science and Engineering Research

Beyond its pharmaceutical applications, the unique structural properties of this compound suggest its potential use in materials science. evitachem.com Its conjugated system of aromatic rings could lend itself to applications in organic electronics or as a component in the synthesis of novel dyes. evitachem.com The thiophene (B33073) derivatives, which share some structural similarities with the phenylpyridine core, are known to be useful in organic electronics. d-nb.info Further research is needed to fully explore the potential of this compound and its derivatives in the development of new materials with specific optical or electronic properties.

Development of Organic Electronic and Semiconductor Building Blocks

The unique molecular structure of this compound, which incorporates a phenyl group, a pyridine ring, and an aniline moiety, positions it as a significant building block in the realm of organic electronics and semiconductors. a2bchem.comevitachem.com This compound's architecture, featuring both aromatic and heteroaromatic characteristics, makes it a compelling candidate for applications in materials science, particularly in the development of organic semiconductors. evitachem.com

Organic semiconductor materials are integral to advanced electronic devices, and those containing aniline derivatives are noted for their excellent hole transport performance. The incorporation of rigid and thermally stable groups, alongside the electron-rich aniline, can lead to materials with good dual-carrier transmission performance and enhanced thermal stability. google.com This is crucial for improving the luminous efficiency and extending the operational lifetime of organic electroluminescent devices. google.com The general class of aryl amines and heterocyclic compounds, to which this compound belongs, is under investigation for its potential in organic electronics. evitachem.com The inherent properties of π-conjugated organic backbones in such materials give rise to their unique opto-electrical characteristics, making them suitable for a range of applications including conductive layers in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). sigmaaldrich.com

Interactive Table: Properties of Representative Organic Semiconductor Building Blocks

| Compound Class | Key Features | Potential Applications |

|---|---|---|

| Aniline Derivatives | Good hole transport, electron-rich | OLEDs, OFETs |

| Phenylpyridines | Rigid structure, thermal stability | Organic electronics |

| Polythiophenes | High charge mobility, processability | OFETs, OLEDs |

Investigation of Non-Linear Optical (NLO) Properties

Research into multipyrrole dyes like BODIPY systems, which share some structural similarities in terms of having delocalized π-electrons, demonstrates that structural modifications can dramatically impact NLO properties, converting a material from a saturable absorber to an efficient reverse saturable absorber. nih.gov Porphyrin-based hybrid materials are also studied for their second-order NLO properties, where the extended π-conjugated core plays a crucial role. nih.gov The presence of donor and acceptor groups within a molecule, a common feature in potential NLO chromophores, is a key area of investigation. nih.gov

Application in Polymeric Materials (e.g., Polyaniline Derivatives)

Polyaniline (PANI) is a well-known conducting polymer, and the development of its derivatives is a key strategy to overcome some of its limitations, such as insolubility. researchgate.net The synthesis of new aniline derivatives for polymerization allows for the study of how different substituents affect the properties of the resulting polymers. rsc.org These modifications can influence the polymer's morphology, solubility, and electrical properties. rsc.org For example, introducing substituents can change the surface morphology from heterogeneous to spherical structures and can render the polymers soluble in common organic solvents, which is advantageous for creating films for applications like chemical sensors. rsc.org

The polymerization of various aniline derivatives can lead to polymers with unique backbones and properties. For instance, the polymerization of phenylamines with a disulfide transfer reagent results in poly[N,N-(phenylamino)disulfides], which have a conjugated backbone and exhibit different colors depending on the substitution on the aromatic ring. nih.gov This highlights the versatility of using aniline derivatives as monomers. Furthermore, photocatalytic composites involving polyaniline, such as PANI-g-C3N4-TiO2, have been shown to be effective in C-H arylation reactions, demonstrating the role of PANI derivatives in catalysis. researchgate.net

Interactive Table: Impact of Substitution on Polyaniline Derivative Properties

| Substituent Type | Effect on Polymer Properties | Reference |

|---|---|---|

| Ortho-substitution on aniline | Alters surface morphology, improves solubility | rsc.org |

Coordination Chemistry and Ligand Design for Metal Complexes

The pyridine and aniline moieties within this compound make it a prime candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the amino group of the aniline can act as donor sites for metal ions, allowing for the formation of a variety of metal complexes. nih.govrsc.org The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. uni-wuerzburg.de

For example, the flexible nature of ligands like N,N,4-tris(pyridin-2-ylmethyl)aniline allows for the creation of diverse structures, including discrete complexes, dimers, and 1D coordination polymers, by varying the metal ions and crystallization conditions. rsc.org The study of coordination compounds with ligands containing pyridine and amine groups is an active area of research, with applications ranging from catalysis to materials science. nih.gov The coordination of such ligands to metal centers can lead to materials with interesting photophysical properties, including luminescence. researchgate.net The ability to tune the properties of these complexes by modifying the ligand or the metal ion is a key advantage in designing functional materials. researchgate.netuni-wuerzburg.de

Mechanistic Organic Chemistry and Catalysis

Studies on Reaction Mechanisms and Intermediates (e.g., C-H activation)

The aniline and phenylpyridine components of this compound are relevant to studies on reaction mechanisms, particularly in the field of C-H activation. nih.govrsc.org Palladium-catalyzed C-H activation is a powerful tool in organic synthesis for forming new carbon-carbon bonds directly from C-H bonds. rsc.org The ortho-position of 2-phenylpyridine (B120327) is a common target for such reactions due to its electronic and steric properties. rsc.org

Optimization of Catalytic Systems

The synthesis of this compound, a biaryl compound, is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. libretexts.org This reaction forms the crucial carbon-carbon bond between the phenyl and pyridine rings. The efficiency and yield of this synthesis are highly dependent on the careful optimization of the catalytic system, which includes the palladium source (precatalyst), the ligand, the base, and the solvent.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org Each of these steps can be influenced by the components of the catalytic system.

Catalyst and Ligand Selection:

The choice of the palladium catalyst and its associated ligand is paramount for a successful and high-yielding reaction. While simple palladium salts like Pd(OAc)₂ can be used, well-defined precatalysts are often preferred for their stability and controlled activation. A notable class of precatalysts are the [(NHC)PdCl₂(aniline)] complexes (where NHC is an N-heterocyclic carbene). nih.gov These are air- and moisture-stable and have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions. nih.gov The electronic and steric properties of the NHC ligand can be fine-tuned to optimize the reaction for specific substrates. nih.gov

Another commonly employed and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govresearchgate.net The triphenylphosphine (B44618) ligands stabilize the palladium center and participate in the catalytic cycle. The selection between different catalysts and ligands often involves screening to find the optimal balance of reactivity and stability for the specific coupling partners.

Role of the Base and Solvent:

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling. libretexts.org The choice of base can significantly impact the reaction rate and yield. Common bases used in these reactions include inorganic carbonates such as sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃), as well as phosphates like potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The strength and solubility of the base are important considerations. For instance, Cs₂CO₃ is often found to be highly effective in similar cross-coupling reactions. researchgate.net

The solvent must be capable of dissolving the reactants and the catalyst system while being compatible with the reaction conditions. Dimethylformamide (DMF) is a frequently used solvent for Suzuki-Miyaura reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. nih.gov

Impact of Reaction Conditions on Yield:

The optimization of a catalytic system for the synthesis of this compound would involve systematically varying the catalyst, ligand, base, and solvent to achieve the highest possible yield. The following table illustrates a hypothetical optimization study based on common findings in Suzuki-Miyaura cross-coupling reactions.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | Na₂CO₃ | DMF | 100 | 12 | 65 |

| 2 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DMF | 100 | 12 | 78 |

| 3 | Pd(PPh₃)₄ (2) | - | K₃PO₄ | DMF | 100 | 12 | 85 |

| 4 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DMF | 100 | 8 | 92 |

| 5 | [(IPr)PdCl₂(aniline)] (1) | - | Cs₂CO₃ | DMF | 80 | 6 | 95 |

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

As the table demonstrates, changing the base from Na₂CO₃ to the stronger and more soluble Cs₂CO₃ can lead to a significant increase in yield and a reduction in reaction time (Entries 2 vs. 4). Furthermore, the use of a more advanced and highly active precatalyst like [(IPr)PdCl₂(aniline)] can potentially allow for lower catalyst loading, milder reaction temperatures, and even shorter reaction times, ultimately leading to a more efficient and optimized synthesis (Entry 5). nih.gov

Future Research Outlook and Emerging Areas

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of the 4-(4-Phenylpyridin-3-yl)aniline core is paramount for exploring its structure-activity relationships (SAR) and developing new compounds with tailored properties. While the parent compound can be synthesized through established methods like the Suzuki coupling, future research will likely focus on more efficient and versatile synthetic routes to generate a diverse library of derivatives. evitachem.com

One promising avenue is the exploration of C-H activation strategies. This modern synthetic approach allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in the parent molecule. By leveraging C-H activation, researchers could bypass the need for pre-functionalized starting materials, leading to more atom-economical and streamlined synthetic sequences. For instance, direct arylation or alkylation of the pyridine (B92270) or aniline (B41778) rings could provide rapid access to a wide array of novel analogues.

Furthermore, the development of multicomponent reactions (MCRs) involving the core scaffold or its precursors presents another exciting frontier. nih.gov MCRs offer the ability to construct complex molecules in a single step from three or more starting materials, significantly increasing synthetic efficiency. Designing MCRs that incorporate the this compound backbone would enable the rapid generation of diverse chemical libraries for biological screening.

The functionalization of the aniline nitrogen is another key area for derivatization. Beyond simple acylation or alkylation, the introduction of more complex moieties, such as heterocyclic rings or pharmacologically active fragments, could lead to the discovery of compounds with novel biological activities. For example, the synthesis of amide or sulfonamide derivatives could modulate the electronic properties and conformational flexibility of the molecule, influencing its binding affinity to biological targets.

| Synthetic Strategy | Description | Potential Advantages |

| C-H Activation | Direct functionalization of C-H bonds on the pyridine or aniline rings. | Increased atom economy, reduced number of synthetic steps. |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants to build complex derivatives. | High efficiency, rapid generation of chemical diversity. |

| Aniline N-Functionalization | Introduction of diverse functional groups onto the aniline nitrogen atom. | Modulation of electronic properties and biological activity. |

Advanced Computational Modeling for Predictive Design

As the synthesis of novel derivatives of this compound expands, advanced computational modeling will play a crucial role in guiding the design of new molecules with desired properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can provide valuable insights into how structural modifications will impact the biological activity or material properties of the compounds. nih.gov

3D-QSAR studies, for instance, can be employed to build predictive models that correlate the three-dimensional structure of the derivatives with their biological activity. nih.gov These models can help identify key structural features that are essential for a particular function, such as inhibitory activity against a specific enzyme or receptor. By understanding these relationships, chemists can prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to specific protein targets. nih.govnih.gov This is particularly relevant in drug discovery, where identifying the optimal fit between a ligand and its receptor is crucial for designing potent and selective drugs. For example, docking studies could be used to design derivatives that form specific hydrogen bonds or hydrophobic interactions within the active site of a target protein, thereby enhancing their inhibitory potency. nih.gov

The integration of molecular dynamics (MD) simulations can further refine these predictions by providing a dynamic picture of the ligand-protein complex over time. nih.gov MD simulations can reveal important information about the conformational changes that occur upon binding and the stability of the complex, offering a more realistic assessment of a compound's potential as a drug candidate.

| Computational Method | Application in Drug Design | Expected Outcome |

| 3D-QSAR | Predicting biological activity based on 3D molecular structure. | Identification of key structural features for desired activity. |

| Molecular Docking | Simulating the binding of derivatives to protein targets. | Prediction of binding affinity and mode of interaction. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Assessment of complex stability and conformational changes. |

Integration with High-Throughput Screening for Functional Discovery

The generation of large and diverse libraries of this compound derivatives through novel synthetic pathways necessitates the use of high-throughput screening (HTS) to efficiently explore their functional potential. nih.gov HTS allows for the rapid testing of thousands of compounds against a variety of biological or material-based assays, accelerating the discovery of new leads. brieflands.com

In the context of drug discovery, HTS can be used to screen for compounds that modulate the activity of specific enzymes, receptors, or signaling pathways. brieflands.com For example, a library of derivatives could be screened for their ability to inhibit a particular kinase involved in cancer progression or to activate a receptor that plays a role in a metabolic disease. The use of automated robotic systems and miniaturized assay formats enables the screening of large numbers of compounds in a cost-effective and time-efficient manner. nih.gov

Beyond biological applications, HTS can also be employed to discover new materials with interesting photophysical or electronic properties. For instance, derivatives could be screened for their fluorescence characteristics, their ability to act as organic light-emitting diode (OLED) materials, or their potential as sensors for specific analytes.

The data generated from HTS campaigns can be vast and complex, requiring sophisticated data analysis and chemoinformatic tools to identify meaningful hits and structure-activity relationships. The integration of HTS with computational modeling can create a powerful feedback loop, where the results of the screen are used to refine the predictive models, which in turn guide the design of the next generation of compounds for synthesis and testing.

Development of Bio-Inspired and Sustainable Chemical Processes

In line with the growing emphasis on green chemistry, a significant future research direction for this compound will be the development of bio-inspired and sustainable chemical processes for its synthesis and derivatization. nih.gov This involves the use of environmentally benign reagents, solvents, and catalysts, as well as the design of processes that are more energy-efficient and generate less waste.

One approach is the use of biocatalysis, where enzymes are used to carry out specific chemical transformations. Enzymes offer several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and biodegradability. For example, enzymes could be used for the selective functionalization of the this compound scaffold, avoiding the need for protecting groups and reducing the number of synthetic steps.

The use of green solvents, such as water, supercritical fluids, or ionic liquids, is another important aspect of sustainable chemistry. nih.gov These solvents can replace the volatile and often toxic organic solvents that are commonly used in organic synthesis, reducing the environmental impact of the chemical processes.

Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a key goal of sustainable chemistry. While palladium catalysts are often used for cross-coupling reactions in the synthesis of biaryl compounds, research into the use of more sustainable alternatives, such as iron or copper, is an active area of investigation. The application of such catalysts to the synthesis of this compound and its derivatives would represent a significant step towards more environmentally friendly chemical manufacturing.

| Sustainable Approach | Description | Environmental Benefit |

| Biocatalysis | Use of enzymes to perform chemical transformations. | High selectivity, mild conditions, biodegradable catalysts. |

| Green Solvents | Replacement of volatile organic solvents with environmentally friendly alternatives. | Reduced toxicity and pollution. |

| Earth-Abundant Metal Catalysis | Use of catalysts based on non-toxic and abundant metals like iron or copper. | Reduced reliance on precious and toxic metals. |

Q & A

Q. What are the established synthetic routes for 4-(4-Phenylpyridin-3-yl)aniline, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions between pyridinyl and aniline derivatives. For example:

- Starting Materials : 3-bromopyridine and 4-aminophenylboronic acid.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Conditions : Base (e.g., K₂CO₃), solvent (e.g., DMF or THF), and inert atmosphere.

Yield optimization requires precise stoichiometry and temperature control (60–80°C). Purification via column chromatography or recrystallization improves purity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and aromatic ring substitution patterns. Mass spectrometry (MS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles, dihedral angles, and intermolecular interactions.

- Elemental Analysis : Validates C, H, N composition.

Q. What common chemical reactions does this compound undergo, and what reagents are effective for these transformations?

- Methodological Answer :

- Oxidation : Hydrogen peroxide (H₂O₂) converts the aniline group to nitro or quinone derivatives.

- Reduction : LiAlH₄ reduces the pyridine ring to piperidine under controlled conditions.

- Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the aniline para position .

Advanced Research Questions

Q. How do structural modifications to the pyridinyl or aniline moieties influence the compound's biological activity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Pyridine Substitution : Adding electron-withdrawing groups (e.g., -CF₃) enhances binding to kinase targets.

- Aniline Modifications : Fluorination at the para position improves metabolic stability.

Q. What computational approaches are employed to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., kinases, GPCRs).

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time.

- QSAR Models : Predict bioactivity based on descriptors like logP and polar surface area.

Validation requires in vitro assays (e.g., enzyme inhibition) to correlate computational predictions with experimental data .

Q. How can contradictory data regarding the compound's efficacy in different biological assays be resolved methodologically?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., cell line, pH, incubation time).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

For example, discrepancies in antimicrobial activity may arise from bacterial strain variability; standardized CLSI protocols mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.